2-(Dimethylamino)-2-methylpropanoic acid

vapor-phase deposition thermogravimetric analysis solvent additive

2-(Dimethylamino)-2-methylpropanoic acid (synonyms: N,N,2-trimethylalanine, trimethylalanine, beta-alanine betaine) is a tertiary amino acid derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. This compound exists as a zwitterionic inner salt at physiological pH, featuring a quaternary ammonium moiety and a carboxylate group.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 220022-94-6; 6458-06-6
Cat. No. B2401296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-methylpropanoic acid
CAS220022-94-6; 6458-06-6
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCC(C)(C(=O)O)N(C)C
InChIInChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9)
InChIKeyNTWMEKOIKAVWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Dimethylamino)-2-methylpropanoic Acid (CAS 220022-94-6; 6458-06-6) Technical Specifications and Procurement Data


2-(Dimethylamino)-2-methylpropanoic acid (synonyms: N,N,2-trimethylalanine, trimethylalanine, beta-alanine betaine) is a tertiary amino acid derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . This compound exists as a zwitterionic inner salt at physiological pH, featuring a quaternary ammonium moiety and a carboxylate group. It is commercially available from multiple research chemical suppliers with purities typically ranging from 95% to 98% . The compound is classified as a GHS07 hazardous material (harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) and requires storage at 2-8°C under nitrogen for long-term stability .

Structural and Functional Differentiation of 2-(Dimethylamino)-2-methylpropanoic Acid from Common Analogs


2-(Dimethylamino)-2-methylpropanoic acid cannot be substituted interchangeably with generic amino acid derivatives or common betaines due to its unique α,α-disubstituted quaternary carbon center and the specific spatial arrangement of its dimethylamino and carboxylate groups. Unlike glycine betaine (trimethylglycine), which possesses a linear trimethylammonium moiety, this compound incorporates a branched 2-methylpropanoic acid backbone that introduces steric hindrance and alters charge distribution [1]. This structural distinction directly impacts its physicochemical behavior—including decomposition temperature, chromatographic retention, and metal chelation capacity—which in turn governs its suitability for specific applications in vapor-phase systems, pharmaceutical intermediate synthesis, and metal ion sequestration [2]. Procurement decisions based solely on generic 'amino acid betaine' classifications risk selecting compounds with incompatible thermal stability profiles or suboptimal binding affinities for intended reaction or separation workflows.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-2-methylpropanoic Acid in Research and Industrial Applications


Thermal Decomposition Profile: Lower Onset Temperature Differentiates from Common Solvents for Vapor-Phase Applications

Thermogravimetric analysis demonstrates that 2-(dimethylamino)-2-methylpropanoic acid decomposes at a temperature range of 220°C to 260°C, which is lower than the decomposition threshold observed for many conventional solvents employed in vapor-phase systems . This lower thermal decomposition onset distinguishes the compound from structurally related betaines and tertiary amines that exhibit higher thermal stability, thereby enabling its use as an additive in processes where controlled volatility or temperature-dependent desorption is required .

vapor-phase deposition thermogravimetric analysis solvent additive

Metal Chelation Capacity: Structural Features Enable Stable Metal Complex Formation Relevant to Chelation Therapy Development

The sterically hindered quaternary structure of 2-(dimethylamino)-2-methylpropanoic acid facilitates the formation of stable complexes with metal ions, a property that has been exploited in the development of chelation therapy agents [1]. In contrast to linear amino acid betaines such as glycine betaine, the α,α-disubstituted carbon center of this compound imposes conformational constraints that can enhance binding selectivity and complex stability for specific transition metals, though direct comparative binding constant data are not available in the source material [1].

chelation therapy metal ion complexation pharmaceutical intermediate

Acid Dissociation Constant (pKa) and Lipophilicity: Computed LogP and LogD Values Guide Chromatographic Method Development

Computed physicochemical parameters for 2-(dimethylamino)-2-methylpropanoic acid include a predicted acid pKa of approximately 2.02, a LogP value of -2.06, and LogD values of -2.06 at both pH 5.5 and pH 7.4 [1]. These values indicate that the compound remains predominantly in its zwitterionic, highly polar form across a broad pH range, exhibiting minimal pH-dependent partitioning behavior. In comparison, the structurally related compound N,N-dimethylalanine (CAS 2566-34-9) has a predicted pKa of approximately 2.23, reflecting subtle differences in ionization behavior attributable to the additional α-methyl substitution in the target compound [2].

chromatography logP logD pKa

Osmoprotective Function: Structural Basis for Cellular Stress Protection Differentiates from Counteracting Osmolytes

2-(Dimethylamino)-2-methylpropanoic acid, also known as trimethylalanine or beta-alanine betaine, functions as a compatible osmolyte in plants of the Plumbaginaceae family, accumulating to protect cellular structures against high salinity and hypoxic stress without disrupting normal metabolic processes [1]. This 'compatible solute' behavior distinguishes it from 'counteracting osmolytes' such as trimethylamine N-oxide (TMAO), which actively offset the denaturing effects of urea on proteins but may perturb protein function at high concentrations [2]. While quantitative osmoprotective efficacy data for the target compound relative to other betaines are not provided in the source, its classification as a compatible solute implies non-interfering accumulation that may be preferable in cellular stress studies where maintaining native protein activity is critical.

osmoprotectant compatible solute cellular stress betaine

High-Value Research and Industrial Applications for 2-(Dimethylamino)-2-methylpropanoic Acid (CAS 220022-94-6)


Vapor-Phase Deposition and Surface Adsorption/Desorption Studies

2-(Dimethylamino)-2-methylpropanoic acid is investigated as a solvent or additive in vapor-phase systems due to its demonstrated ability to adsorb onto surfaces and subsequently desorb at controlled temperatures . Its decomposition temperature range of 220°C to 260°C, which is lower than that of many common solvents, makes it suitable for applications requiring temperature-triggered release or thermal removal of the additive . This property supports its use in waterproofing treatments, thin-film deposition, and other surface modification processes where precise control over additive presence is required.

Pharmaceutical Intermediate for Beta-Lactam Antibiotic Synthesis

The compound serves as a key intermediate in the synthesis of beta-lactam antibiotics, where its sterically hindered quaternary carbon center provides the necessary structural framework for subsequent chemical transformations [1]. Its stability under a range of reaction conditions enhances its utility in multi-step synthetic processes [2]. Additionally, the compound's capacity to form stable complexes with metal ions has been leveraged in the development of chelation therapy agents [2].

Cellular Osmotic Stress and Compatible Solute Research

As a naturally occurring compatible solute (beta-alanine betaine) in salt-tolerant plants of the Plumbaginaceae family, 2-(dimethylamino)-2-methylpropanoic acid is employed in plant physiology and abiotic stress research to study mechanisms of osmoprotection under high salinity and hypoxia [3]. Its classification as a compatible solute—meaning it accumulates to high intracellular concentrations without perturbing enzyme function—makes it a valuable tool for investigating cellular osmoregulation and for potential biotechnological applications aimed at engineering stress tolerance in crops.

Metal-Organic Framework (MOF) and Coordination Chemistry

The compound's ability to form stable complexes with metal ions, attributed to its sterically hindered structure, positions it as a candidate ligand or building block for metal-organic frameworks (MOFs) and coordination polymers [2]. Its zwitterionic character and branched backbone may impart unique porosity, charge distribution, or catalytic properties to the resulting frameworks, distinguishing it from simpler amino acid-derived ligands.

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